N-联苯-4-基-N',N'-二苯基-苯-1,4-二胺

描述

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is primarily used as a hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It has been investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .

Synthesis Analysis

The synthesis of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” can be achieved from 4-Bromotriphenylamine and 4-Aminobiphenyl .Molecular Structure Analysis

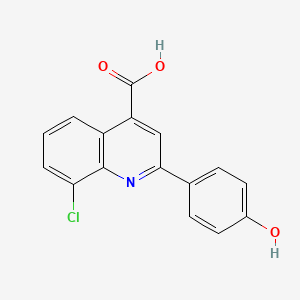

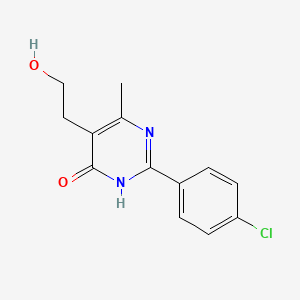

The molecular formula of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is C30H24N2 . The molecular weight is 412.52 .Chemical Reactions Analysis

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” exhibits red-shifted absorption compared to their carbazole analogues .Physical And Chemical Properties Analysis

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” has a boiling point of 593.2±43.0 °C (Predicted) and a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in chloroform, dichloromethane, and toluene .科学研究应用

Optoelectronic Devices

- Field : Optoelectronics

- Application Summary : N,N-Diarylthiophen-2-amine units, which are similar to N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine, are of great interest for the synthesis of optoelectronic devices . These devices include organic solar cells (OSCs), organic light emitting diodes (OLEDs), and organic field effect transistors (OFETs) .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris (dibenzylideneacetone)dipalladium (0), tri- tert -butyl phosphine and sodium tert -butanolate .

- Results : Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .

Organic Chemistry

- Field : Organic Chemistry

- Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

- Results : Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Organic Solar Cells

- Field : Solar Energy

- Application Summary : This compound has been used in the synthesis of components for organic solar cells (OSCs) .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

- Results : Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .

Organic Light Emitting Diodes

- Field : Optoelectronics

- Application Summary : The compound has been used in the synthesis of components for organic light emitting diodes (OLEDs) .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Organic Field Effect Transistors

- Field : Electronics

- Application Summary : The compound has been used in the synthesis of components for organic field effect transistors (OFETs) .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Perovskite Solar Cells

- Field : Solar Energy

- Application Summary : The compound has been used in the manufacture of efficient and low-cost perovskite solar cells .

- Methods of Application : An inorganic CuSCN and organic N,N$-di(1-naphthyl)-N,N$-diphenyl-(1,1 −biphenyl)−4,4-diamine (NPB) hybrid bilayer was used as an alternative hole transport layer for planar CH3NH3PbI3 perovskite solar cells .

- Results : The power conversion efficiency (PCE) for the best cells at AM1.5G illumination with a shadow mask was 12.3% .

Polymer Photovoltaics

- Field : Solar Energy

- Application Summary : This compound has been used in the synthesis of components for polymer photovoltaics (OPV) .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Perovskite Solar Cells

- Field : Solar Energy

- Application Summary : The compound has been used in the manufacture of efficient and low-cost perovskite solar cells .

- Methods of Application : An inorganic CuSCN and organic N,N$-di(1-naphthyl)-N,N$-diphenyl-(1,1 −biphenyl)−4,4-diamine (NPB) hybrid bilayer was used as an alternative hole transport layer for planar CH3NH3PbI3 perovskite solar cells .

- Results : The power conversion efficiency (PCE) for the best cells at AM1.5G illumination with a shadow mask was 12.3% .

OLED Devices

- Field : Optoelectronics

- Application Summary : This compound has been used as a hole transporting material for OLED devices .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

安全和危害

未来方向

属性

IUPAC Name |

4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFGSBSRCFWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650639 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine | |

CAS RN |

880800-19-1 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)

![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)